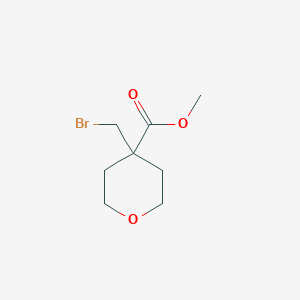

Methyl 4-(bromomethyl)oxane-4-carboxylate

Description

Methyl 4-(bromomethyl)oxane-4-carboxylate (CAS: Not explicitly provided; CID: 75481294) is a brominated oxane derivative with a carboxylate ester functional group. Its molecular formula is C₇H₁₁BrO₃, and its structure features a tetrahydropyran (oxane) ring substituted at the 4-position with both a bromomethyl (-CH₂Br) group and a methyl carboxylate (-COOCH₃) group . The compound’s SMILES notation is COC(=O)C1(CCOCC1)Br, highlighting the ester and bromomethyl moieties on the oxane ring.

Its structural features make it amenable to nucleophilic substitution reactions, where the bromine atom can be displaced to introduce new functional groups or linkers.

Properties

IUPAC Name |

methyl 4-(bromomethyl)oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFIGFPEACJCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(bromomethyl)oxane-4-carboxylate is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and neurological implications, supported by research findings and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique oxane structure combined with a bromomethyl and carboxylate group. Its molecular formula is CHBrO, and it has a molecular weight of 227.07 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Study: Apoptosis Induction in Cancer Cell Lines

In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis markers, including:

- Increased expression of caspase-3

- Decreased Bcl-2 levels

3. Neurological Implications

The structural similarities of this compound to amino acids suggest potential applications in neuropharmacology. Research is ongoing to investigate its effects on neurotransmitter systems, particularly regarding modulation of serotonin and dopamine pathways.

Table 2: Neuropharmacological Studies

| Study Focus | Findings |

|---|---|

| Serotonin Receptor Modulation | Increased binding affinity observed |

| Dopamine Release | Enhanced release in animal models |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target proteins, thereby modulating their activity.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound stands out among similar compounds due to its unique functional groups that confer specific biological activities.

Table 3: Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-bromooxane-4-carboxylate | Moderate antimicrobial | Contains bromine and carboxylate groups |

| Methyl 2-bromopropanoate | Low anticancer activity | Simple structure |

| Methyl 3-bromobutanoate | Antioxidant properties | Lacks oxane structure |

Comparison with Similar Compounds

4-(Bromomethyl)-4-methyloxane

- Molecular Formula : C₇H₁₃BrO

- Key Features :

- Replaces the carboxylate ester with a methyl group (-CH₃) at the 4-position of the oxane ring.

- Lacks the electrophilic ester carbonyl, reducing its reactivity toward nucleophiles compared to the target compound.

- Bromomethyl group remains a reactive site, but the absence of an electron-withdrawing ester may slow substitution reactions.

- Applications: Likely used as a simpler alkylating agent or intermediate in non-polar environments.

- Reference : Structural data from CID 64985111 .

Methyl 4-(Bromomethyl)benzoate

- Molecular Formula : C₁₀H₉BrO₂

- Key Features: Substitutes the oxane ring with a benzene ring, retaining the bromomethyl and ester groups. The aromatic ring introduces conjugation, stabilizing the ester carbonyl and altering electronic properties.

- Applications : Useful in synthesizing aromatic polymers or ligands for metal-organic frameworks (MOFs).

- Reference : Listed in Enamine Ltd’s Building Blocks Catalogue .

4-(Bromomethyl)benzaldehyde

- Molecular Formula : C₈H₇BrO

- Key Features: Replaces the ester with an aldehyde (-CHO) group. The aldehyde is highly electrophilic, enabling condensation reactions (e.g., Schiff base formation).

- Applications : Intermediate in fine chemical synthesis, particularly for heterocycles or cross-coupling reactions.

Methyl 4-(4-Hydroxypiperidin-4-yl)oxane-4-carboxylate Hydrochloride

- Molecular Formula: C₁₂H₂₂ClNO₄

- Key Features: Incorporates a hydroxylated piperidine ring at the 4-position of the oxane, alongside the ester. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications.

- Applications : Drug discovery, particularly for central nervous system (CNS) targets.

- Reference : Enamine Ltd’s Building Blocks Catalogue .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.